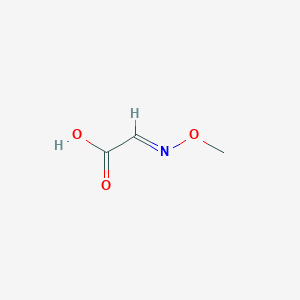![molecular formula C16H16FN5O B2359490 2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380099-27-2](/img/structure/B2359490.png)
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, also known as FPMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPMPC belongs to the class of pyridine derivatives and has been shown to possess various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Novel cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant antibacterial activity against various aerobic and anaerobic bacteria, suggesting potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Crystal Structure and Enzyme Inhibition
- Research on pyridine derivatives revealed their potential as inhibitors of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), with implications in increasing sensitivity to apoptosis in certain cells, highlighting their role in cancer and tumor research (Venkateshan et al., 2019).
Synthesis and Characterization
- The synthesis of novel pyridine derivatives, like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, has been achieved, indicating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Wu Feng, 2011).
Quantum Chemical and Simulation Studies
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, providing insights into their potential applications in materials science and corrosion protection (Kaya et al., 2016).
Spectroscopic Analysis and Structural Insights
- Pyridine derivatives have been investigated through X-ray and spectroscopic analysis, offering valuable information for their potential application in developing fluorescent materials and other optoelectronic devices (Tranfić et al., 2011).
Microbial Screening and Synthesis
- Synthesized derivatives of pyridine have shown effective antibacterial and antifungal actions, indicating their importance in the development of new antimicrobial agents (Goswami et al., 2022).
Eigenschaften
IUPAC Name |
2-[[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c17-14-8-20-16(21-9-14)22-5-1-2-13(10-22)11-23-15-6-12(7-18)3-4-19-15/h3-4,6,8-9,13H,1-2,5,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPSAGMKGWWBAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)
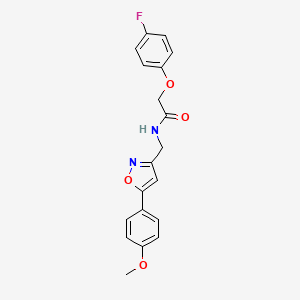
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)
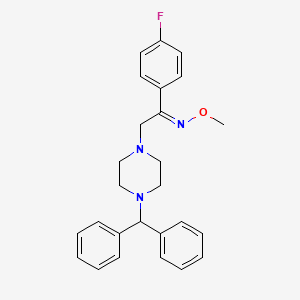
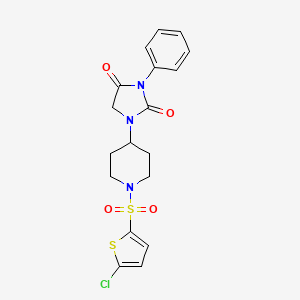
![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)
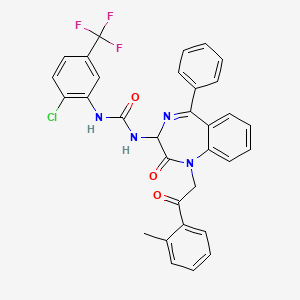
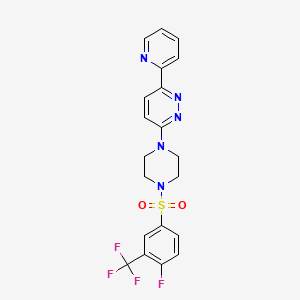
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
